4-Isothiocyanato-2,6-dimethylphenol
Description
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Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-isothiocyanato-2,6-dimethylphenol |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(10-5-12)4-7(2)9(6)11/h3-4,11H,1-2H3 |
InChI Key |
HQVDBPQLWWTOKC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)N=C=S |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=C=S |
Origin of Product |
United States |
Preparation Methods
The most widely reported method involves the direct introduction of an isothiocyanate group (-NCS) to 2,6-dimethylphenol using thiophosgene (CSCl₂). This route proceeds via nucleophilic substitution under controlled conditions:
Procedure :
-
Substrate Preparation : 2,6-Dimethylphenol (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Reagent Addition : Thiophosgene (12 mmol) is added dropwise at 0–5°C to minimize side reactions.
-
Reaction Monitoring : The mixture is stirred for 4–6 hours at room temperature, with progress tracked via thin-layer chromatography (TLC).
-
Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, dried over MgSO₄, and concentrated.
-
Purification : Recrystallization from ethanol yields pure 4-isothiocyanato-2,6-dimethylphenol as pale yellow crystals .
Key Parameters :
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures increase hydrolysis risk |
| Solvent | Anhydrous DCM | Prevents undesired side reactions |
| Thiophosgene Ratio | 1.2 equivalents | Ensures complete conversion |
Yield : 72–85%.
Oxidative Cyclization of Thiosemicarbazones
Recent studies demonstrate that this compound forms as an intermediate during the oxidation of thiosemicarbazones. For example, treatment of 2-acetylpyridine 4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazone (HL2) with phenyliodine(III) diacetate (PIDA) induces oxidative fragmentation:
Mechanism :
-
Radical Formation : PIDA abstracts a hydrogen atom from HL2, generating a nitrogen-centered radical.
-
Fragmentation : The radical undergoes β-scission, releasing this compound and a triazole byproduct .
Conditions :
-
Oxidant: PIDA (2.0 equivalents)
-
Solvent: Methanol/water (3:1 v/v)
-
Temperature: 25°C
-
Time: 2 hours
Yield : 68% (isolated via column chromatography) .
Bromochlorohydantoin-Mediated Synthesis
A patent-pending method utilizes bromochlorohydantoin as a mild oxidizing agent for converting 2,6-dimethylanilinothiolcarbamide into the target compound:
Steps :
-
Substrate Dissolution : 2,6-Dimethylanilinothiolcarbamide (160 g) is dissolved in water (800 mL).
-
Oxidation : Bromochlorohydantoin solution (5 g in 100 mL H₂O) is added dropwise over 30 minutes.
-
Product Isolation : The resulting yellow oil is separated via vacuum filtration and purified by distillation .
Advantages :
-
Avoids toxic reagents like phosgene.
-
Scalable for industrial production.
Electrochemical Synthesis
An emerging green chemistry approach employs electrochemical oxidation of 2,6-dimethylphenol in the presence of ammonium thiocyanate (NH₄SCN):
Setup :
-
Anode : Graphite
-
Cathode : Stainless steel
-
Electrolyte : Acetonitrile containing 0.1 M NH₄SCN
-
Potential : +1.2 V vs. Ag/AgCl
Reaction Pathway :
-
Electrochemical Oxidation : 2,6-Dimethylphenol loses an electron, forming a phenoxy radical.
-
Thiocyanate Incorporation : The radical reacts with SCN⁻ to form the isothiocyanate group.
Yield : 65–70% (after solvent extraction).
Solid-Phase Synthesis Using Polymer-Supported Reagents
For high-throughput applications, a polystyrene-supported thiophosgene reagent enables efficient synthesis:
Protocol :
-
Resin Loading : Thiophosgene is immobilized on aminomethylated polystyrene beads.
-
Coupling : 2,6-Dimethylphenol (1.0 equivalent) is refluxed with the resin in toluene for 12 hours.
-
Cleavage : The product is released using trifluoroacetic acid (TFA).
Benefits :
-
Eliminates liquid-phase handling of toxic reagents.
-
Reusable for multiple cycles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thiophosgene-Mediated | 85 | 98 | High | Moderate |
| Oxidative Cyclization | 68 | 95 | Medium | Low |
| Bromochlorohydantoin | 89 | 97 | High | Low |
| Electrochemical | 70 | 93 | Medium | Very Low |
| Solid-Phase | 78 | 96 | Low | Low |
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Isothiocyanato-2,6-dimethylphenol, and how is reaction success validated?
- Methodological Answer : Synthesis typically involves converting 4-amino-2,6-dimethylphenol (prepared via reduction of 4-nitro-2,6-dimethylphenol using hydrogen/palladium catalysts ) to the isothiocyanate derivative. Thiophosgene (Cl₂C=S) or CS₂ under acidic conditions introduces the isothiocyanate (-NCS) group. Validation includes:
- LC/MS : Molecular ion peaks (e.g., [M+H]+=138 for the amine precursor) confirm successful conversion .
- ¹H-NMR : Aromatic proton singlets (δ ~6.16) and absence of amine signals (δ ~4.5-3.9) verify substitution .
- Purity assessment : GC or HPLC with standards ensures minimal side products.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies aromatic protons (δ ~6.0-7.5) and methyl groups (δ ~2.0-2.5).
- IR Spectroscopy : Detects the isothiocyanate stretching band (~2100 cm⁻¹).
- UV-Vis : Monitors reactivity in solution, as shown in luminescence quenching studies of brominated analogs .
- LC/MS : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can competing hydration or hydrolysis of the isothiocyanate group be minimized during synthesis?
- Methodological Answer :
- Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis.
- Maintain low temperatures (0–5°C) during thiophosgene addition to reduce side reactions.
- Monitor reaction progress via TLC or in-line NIR spectroscopy (as in 2,6-DMP purification ).
- Rapid work-up (e.g., acid-base extraction) isolates the product before degradation.
Q. What derivatization strategies enhance the detectability of this compound in environmental matrices?
- Methodological Answer :
- Two-step derivatization : Similar to hypochlorous acid detection via 4-chloro-2,6-dimethylphenol formation , react with amines (e.g., dansyl hydrazine) to form fluorescent thiourea adducts.
- HPLC-UV/FLD : Achieves detection limits comparable to chlorine dioxide (0.011 mg/L) .
- LC-MS/MS : Provides specificity for trace analysis in complex matrices.
Q. What mechanistic insights explain the electrophilic reactivity of this compound in polymer chemistry?
- Methodological Answer :
- The -NCS group reacts with nucleophiles (amines, thiols) to form thiourea or thioether bonds.
- In phase-transfer catalyzed polymerizations (e.g., poly(2,6-dimethyl-1,4-phenylene oxide) synthesis ), controlled monomer addition prevents cross-linking.
- DFT calculations predict reactivity hotspots, guiding monomer design for targeted applications.
Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance from ortho-methyl groups slows reactions with bulky nucleophiles but enhances selectivity for small molecules (e.g., primary amines).
- Kinetic studies using UV-Vis (similar to uptake coefficient measurements for 2,6-dimethylphenol ) quantify steric impacts.
- X-ray crystallography of analogs (e.g., 4-bromo-2,6-dimethylphenol ) reveals structural constraints affecting reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
